(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid
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Overview
Description
(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid is a selenium-containing heterocyclic compound. Selenium is an essential trace element known for its antioxidant properties and its role in various biological processes. The incorporation of selenium into organic compounds often imparts unique chemical and biological properties, making such compounds of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid typically involves the cyclization of appropriate selenium-containing precursors. One common method involves the reaction of butylamine with a selenium-containing carbonyl compound under acidic conditions to form the selenazolidine ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts to enhance reaction rates and yields is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild to moderate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions can lead to a variety of selenium-containing derivatives.
Scientific Research Applications
(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research into its potential therapeutic effects, particularly in cancer and cardiovascular diseases, is ongoing.
Industry: It is explored for use in materials science, particularly in the development of novel catalysts and electronic materials.
Mechanism of Action
The mechanism of action of (4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular redox balance and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Selenomethionine: Another selenium-containing amino acid used in various biological studies.
Selenazolidine derivatives: Other derivatives of selenazolidine with different substituents on the ring.
Uniqueness
(4S)-2-Butyl-1,3-selenazolidine-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The butyl group and the selenazolidine ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
923600-95-7 |
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Molecular Formula |
C8H15NO2Se |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
(4S)-2-butyl-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO2Se/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7?/m1/s1 |
InChI Key |
LKGGPRHJPPDEDX-ULUSZKPHSA-N |
Isomeric SMILES |
CCCCC1N[C@H](C[Se]1)C(=O)O |
Canonical SMILES |
CCCCC1NC(C[Se]1)C(=O)O |
Origin of Product |
United States |
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